molecular formula C9H10N4OS B2593731 N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine CAS No. 86328-45-2

N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine

Cat. No. B2593731
CAS RN: 86328-45-2
M. Wt: 222.27
InChI Key: JQHGAVRMSKHICJ-UHFFFAOYSA-N
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Description

“N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine” is a chemical compound with the CAS Number: 86328-45-2. It has a molecular weight of 223.28 . The IUPAC name for this compound is 1-(6-methoxy-1H-1lambda3-benzo[d]thiazol-2-yl)guanidine .


Molecular Structure Analysis

The InChI code for “N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine” is 1S/C9H11N4OS/c1-14-5-2-3-6-7(4-5)15-9(12-6)13-8(10)11/h2-4,15H,1H3,(H4,10,11,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine” is a compound with a molecular weight of 223.28 . It should be stored at a temperature of 28°C .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine and its derivatives have been extensively researched for their antimicrobial properties. Bhat, Belagali, and Shyamala (2017) synthesized a series of benzothiazole guanidines which displayed significant antimicrobial and antioxidant activity. These compounds demonstrated potent activity against various microorganisms, including Candida albicans and Aspergillus niger, and also exhibited notable antioxidant properties as assessed by DPPH and ABTS assays (Bhat, Belagali, & Shyamala, 2017).

Bioactivity in Flu Treatment

In the realm of bioactivity, derivatives of N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine have shown promise. Liu and Cao (2008) synthesized a series of novel methyl 6-deoxy-6-[N'-alkyl/aryl-N''-(benzothiazol-2-yl)]guanidino-alpha-D-glucopyranosides, which displayed anti-influenza activity, indicating the potential of these compounds in treating flu and related respiratory conditions (Liu & Cao, 2008).

Neuroprotective Potential

Anzini et al. (2010) synthesized and evaluated a series of amidine, thiourea, and guanidine derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole for their neuroprotective properties, potentially useful in brain diseases. Their study revealed that certain compounds significantly attenuated neuronal injury and demonstrated antioxidant properties, highlighting the therapeutic potential of these derivatives in neuroprotection (Anzini et al., 2010).

Anticancer Research

In the field of anticancer research, Dave et al. (2012) synthesized a variety of N-substituted benzothiazolyl amino quinazoline derivatives, which were tested for their in vitro cytotoxic activity. The results indicated that these derivatives are a potential class of anticancer agents, showcasing the compound's relevance in cancer treatment research (Dave et al., 2012).

Corrosion Inhibition

Additionally, benzothiazole derivatives have been studied for their corrosion inhibiting effects. Hu et al. (2016) synthesized two benzothiazole derivatives and evaluated their efficacy as corrosion inhibitors against steel in a 1 M HCl solution. The study demonstrated that these inhibitors offered high inhibition efficiencies, indicating their potential application in protecting metals against corrosion (Hu et al., 2016).

Safety And Hazards

The safety information for “N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine” can be found in its Material Safety Data Sheet (MSDS) . It’s always important to handle chemical compounds with appropriate safety measures.

Future Directions

Benzothiazole derivatives, including “N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine”, have shown promising biological activities, which makes them interesting targets for future research . Their potential as antimicrobial agents is particularly noteworthy .

properties

IUPAC Name

2-(6-methoxy-1,3-benzothiazol-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c1-14-5-2-3-6-7(4-5)15-9(12-6)13-8(10)11/h2-4H,1H3,(H4,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHGAVRMSKHICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine

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